molecular formula C19H21ClN4O3S B2428384 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride CAS No. 1215814-41-7

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride

Cat. No. B2428384
CAS RN: 1215814-41-7
M. Wt: 420.91
InChI Key: RUADSHXTVZHLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride and its derivatives have been explored for their antitumor properties. Research has shown that novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents like amino, dimethylamino, or fluoro on the phenyl ring, exert cytostatic activities against malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Corrosion Inhibition

The compound's derivatives, particularly those involving benzothiazole units, have been studied for their corrosion inhibiting effect against steel in acidic solutions. Derivatives such as 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine and its analogs have demonstrated substantial inhibition efficiencies, offering extra stability and higher corrosion protection than previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

Electrophilic Study

Electrochemical studies on benzoxazole compounds, which share structural similarities with the subject compound, have provided insights into their electrochemical behaviors. These studies have shown the potential for quantitative determination of such compounds through voltammetry techniques, underscoring their relevance in electrochemical applications and possibly drug detection or monitoring (Zeybek et al., 2009).

Stimulatory Action on Colonic Motor Activity

While not directly related to the exact compound , research on related benzamide structures, such as itopride hydrochloride, has been conducted to understand their effects on colonic motor activity. Such studies have implications for the potential use of similar compounds in treating gastrointestinal disorders (Tsubouchi et al., 2003).

Structural Diversity and Chemical Synthesis

The compound and its derivatives serve as a basis for generating a structurally diverse library of compounds through various chemical reactions, including alkylation and ring closure. This structural diversity has implications for discovering new drugs with potential therapeutic applications (Roman, 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S.ClH/c1-21(2)11-6-12-22(19-20-16-9-3-4-10-17(16)27-19)18(24)14-7-5-8-15(13-14)23(25)26;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUADSHXTVZHLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride

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